molecular formula C14H10ClN3 B2915540 7-chloro-N-phenylquinazolin-4-amine CAS No. 74303-34-7

7-chloro-N-phenylquinazolin-4-amine

Cat. No.: B2915540
CAS No.: 74303-34-7
M. Wt: 255.71
InChI Key: GZLRRAAMOVHEKU-UHFFFAOYSA-N
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Description

7-chloro-N-phenylquinazolin-4-amine is a chemical compound with the CAS Number: 74303-34-7 . It has a molecular weight of 255.71 and its IUPAC name is 7-chloro-N-phenyl-4-quinazolinamine . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The process involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H10ClN3 . The InChI code for this compound is 1S/C14H10ClN3/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 255.71 .

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of 7-chloro-N-phenylquinazolin-4-amine exhibit potent anticancer properties. For instance, a study discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent, demonstrating high blood-brain barrier penetration and efficacy in breast and other cancer models (N. Sirisoma et al., 2009). Another study synthesized indole-aminoquinazoline hybrids, showing moderate to significant activity against various cancer cell lines, including lung, colorectal, and hepatocellular carcinoma cells (M. Mphahlele et al., 2018).

Anticonvulsant, Antinociceptive, and Anti-inflammatory Properties

7-chloroquinoline-1,2,3-triazoyl carboxamides, derived from similar chemical structures, were evaluated for their anticonvulsant, antinociceptive, and anti-inflammatory activities. One compound in particular was effective in decreasing seizures induced by pilocarpine and pentylenetetrazole, demonstrating potential for acute pain management and anti-inflammatory purposes (E. A. Wilhelm et al., 2014).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. A study on the microwave-irradiated synthesis of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives reported broad-spectrum antimicrobial activity against various gram-positive and gram-negative organisms, highlighting the versatility of these compounds in addressing microbial resistance (H. Bhatt & Y. Agrawal, 2010).

Safety and Hazards

The safety information for 7-chloro-N-phenylquinazolin-4-amine indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

7-chloro-N-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLRRAAMOVHEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346096
Record name 7-Chloro-N-phenyl-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74303-34-7
Record name 7-Chloro-N-phenyl-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

8.0 g of 4,7-dichloroquinazoline were dissolved in 250 ml of benzene, and then 4.0 g of aniline and 4.8 g of triethylamine were added to the solution. The resulting mixture was heated to reflux for 5 hours, with stirring. After completion of the reaction, 200 ml of water were added to the reaction mixture. The mixture was shaken and the benzene phase was separated and dried over anhydrous sodium sulphate. The benzene was distilled off and the resulting crystals were recrystallized from ethyl acetate to give 8.5 g (yield 83%) of the desired Compound No. 5 in the form of colourless granules having a melting point of 215°-217° C.
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8 g
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200 mL
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Yield
83%

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